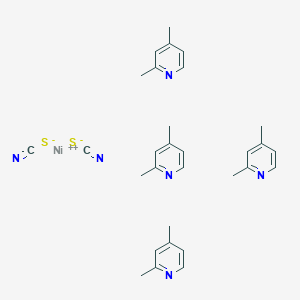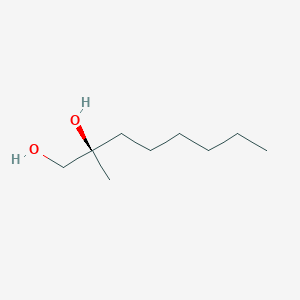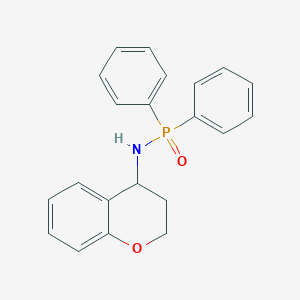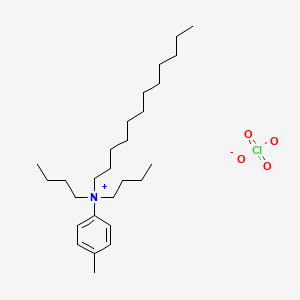![molecular formula C28H46N2S B12554792 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol CAS No. 175921-30-9](/img/structure/B12554792.png)
10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol typically involves multi-step organic reactions. The process begins with the preparation of the pyridine rings, followed by the introduction of the octyl group and the thiol group. Common reagents used in these reactions include pyridine derivatives, alkyl halides, and thiolating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine rings or the thiol group.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and substituted pyridine derivatives. These products can be further utilized in various applications, including material science and pharmaceuticals .
Scientific Research Applications
10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol involves its interaction with molecular targets through its thiol group and pyridine rings. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function and activity. The pyridine rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 10-[4-(1-Hexylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol
- 10-[4-(1-Decylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol
- 10-[4-(1-Dodecylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol
Uniqueness
Compared to similar compounds, 10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol stands out due to its specific octyl group, which imparts unique hydrophobic properties and influences its reactivity and interactions. This makes it particularly valuable in applications requiring specific solubility and binding characteristics .
Properties
CAS No. |
175921-30-9 |
|---|---|
Molecular Formula |
C28H46N2S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
10-[4-(1-octylpyridin-4-ylidene)pyridin-1-yl]decane-1-thiol |
InChI |
InChI=1S/C28H46N2S/c1-2-3-4-5-10-13-20-29-22-16-27(17-23-29)28-18-24-30(25-19-28)21-14-11-8-6-7-9-12-15-26-31/h16-19,22-25,31H,2-15,20-21,26H2,1H3 |
InChI Key |
YXIFRRGFWGUFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=CC(=C2C=CN(C=C2)CCCCCCCCCCS)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2S)-Oxiranyl]ethanone](/img/structure/B12554752.png)
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![6-(2-Nitrophenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12554765.png)
![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)



